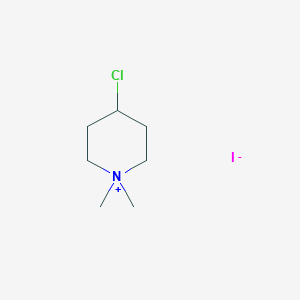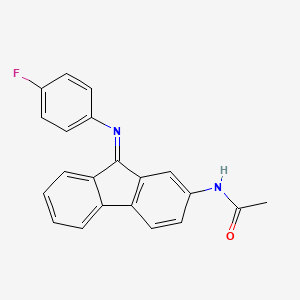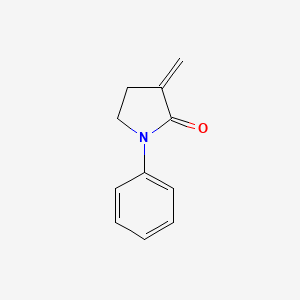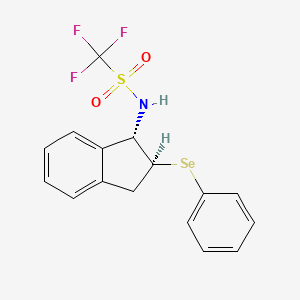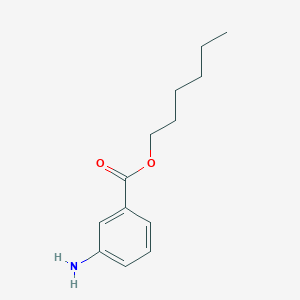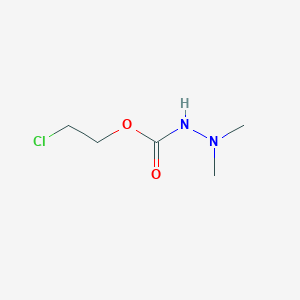
2-Chloroethyl 2,2-dimethylhydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl N-dimethylaminocarbamate is an organic compound with the molecular formula C5H11ClN2O2 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a dimethylamino group attached to the carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-dimethylaminocarbamate typically involves the reaction of 2-chloroethanol with dimethylamine and phosgene. The reaction proceeds as follows:
Step 1: 2-chloroethanol reacts with phosgene to form 2-chloroethyl chloroformate.
Step 2: The 2-chloroethyl chloroformate then reacts with dimethylamine to yield 2-chloroethyl N-dimethylaminocarbamate.
The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-chloroethyl N-dimethylaminocarbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
化学反应分析
Types of Reactions
2-chloroethyl N-dimethylaminocarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are dimethylamine and carbon dioxide.
Oxidation: The products vary based on the extent of oxidation and the specific oxidizing agent used.
科学研究应用
2-chloroethyl N-dimethylaminocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloroethyl N-dimethylaminocarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
- 2-chloroethyl N-methylaminocarbamate
- 2-chloroethyl N-ethylaminocarbamate
- 2-chloroethyl N-propylaminocarbamate
Uniqueness
2-chloroethyl N-dimethylaminocarbamate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
89380-83-6 |
|---|---|
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
2-chloroethyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C5H11ClN2O2/c1-8(2)7-5(9)10-4-3-6/h3-4H2,1-2H3,(H,7,9) |
InChI 键 |
OGCBJCAKCWKYPB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


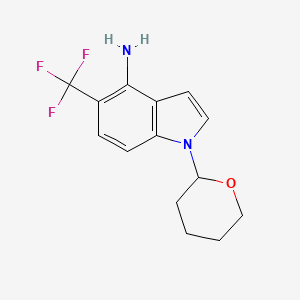
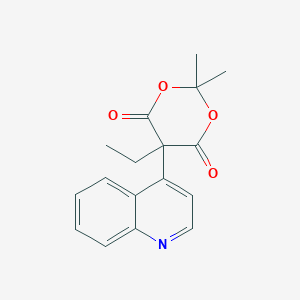
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
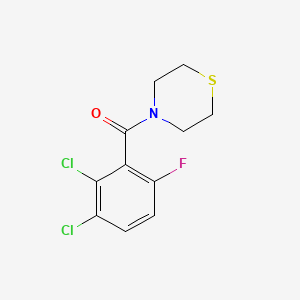

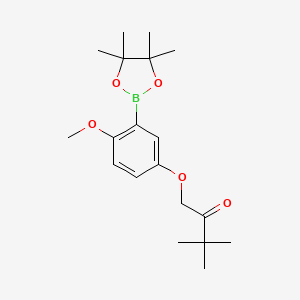
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


